Technical Monograph: 4-Methoxy-2-(pyridin-3-yl)aniline
Technical Monograph: 4-Methoxy-2-(pyridin-3-yl)aniline
This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Methoxy-2-(pyridin-3-yl)aniline (CAS 923293-14-5).[1] This compound serves as a critical biaryl building block in the development of kinase inhibitors and GPCR ligands.
Core Scaffold for Kinase Inhibitor & Biaryl Ligand Design[1]
Executive Summary
4-Methoxy-2-(pyridin-3-yl)aniline (CAS 923293-14-5) is a specialized biaryl amine intermediate.[1] Its structural architecture—combining an electron-rich aniline core with a basic pyridine ring—makes it a privileged scaffold in medicinal chemistry.[1] It is primarily utilized in the synthesis of Type I and Type II kinase inhibitors , where the aniline amine functions as a hinge binder and the pyridine ring provides essential solubility and hydrogen-bonding interactions within the ATP-binding pocket.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| CAS Number | 923293-14-5 |
| IUPAC Name | 4-Methoxy-2-(pyridin-3-yl)aniline |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| LogP (Predicted) | ~1.8 (Lipophilic, membrane permeable) |
| pKa (Pyridine N) | ~5.2 (Protonatable at physiological pH) |
| H-Bond Donors | 1 (Aniline -NH₂) |
| H-Bond Acceptors | 3 (Pyridine N, Aniline N, Methoxy O) |
Medicinal Chemistry Applications
This compound is not merely a reagent; it is a pharmacophore enabler . Its utility stems from three distinct structural features:
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The Aniline "Hinge Binder": The primary amine (-NH₂) is a classic motif for forming hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., in p38 MAPK, VEGFR, or EGFR inhibitors).
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The 3-Pyridyl Moiety: Positioned at the ortho carbon, the pyridine ring induces a twisted biaryl conformation (atropisomerism potential), allowing the molecule to occupy the hydrophobic "gatekeeper" region or solvent-exposed front pockets.
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The 4-Methoxy Group: Acts as an electron-donating group (EDG), increasing the nucleophilicity of the aniline nitrogen for further functionalization (e.g., urea/amide formation) while providing metabolic stability compared to a naked phenyl ring.
Structural Pharmacophore Mapping
The diagram below illustrates the functional roles of the molecule's substructures in a drug binding context.
Figure 1: Pharmacophore dissection of CAS 923293-14-5 showing key interaction points for drug design.[1]
Synthesis & Manufacturing
The most robust route to CAS 923293-14-5 is via Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over Stille coupling due to lower toxicity (boron vs. tin) and higher yields.
optimized Synthetic Protocol
Reaction: Coupling of 2-bromo-4-methoxyaniline with 3-pyridylboronic acid.
Reagents:
-
Substrate A: 2-Bromo-4-methoxyaniline (1.0 eq)[1]
-
Substrate B: 3-Pyridylboronic acid (1.2 eq)[1]
-
Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (3.0 eq)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Inerting: Charge a round-bottom flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Nitrogen (N₂) three times.
-
Solvation: Add degassed 1,4-Dioxane/Water solvent mixture.
-
Catalysis: Add the Palladium catalyst under a positive stream of N₂.
-
Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion via TLC (50% EtOAc/Hexane) or LCMS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% → 60% Ethyl Acetate in Hexanes. The pyridine nitrogen makes the compound polar; adding 1% Triethylamine (TEA) to the eluent can reduce tailing.
-
Synthetic Workflow Diagram
Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl aniline.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.
-
Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
Analytical Validation
To ensure "Self-Validating" protocols, confirm identity using these parameters:
-
¹H NMR (400 MHz, DMSO-d₆):
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Look for the methoxy singlet at ~3.7–3.8 ppm (3H).
-
Identify the broad singlet for NH₂ at ~4.5–5.0 ppm (2H, D₂O exchangeable).
-
Verify the pyridine protons : distinctive downfield signals (approx 8.5–8.8 ppm for protons adjacent to Nitrogen).
-
-
LC-MS:
-
Expect a molecular ion peak
. -
Retention time will be relatively short on C18 reverse-phase columns due to the polarity of the pyridine ring.[1]
-
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]
-
Kinase Inhibitor Design: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[4] Nature Reviews Cancer. Link
-
Chemical Structure Validation: PubChem Compound Summary for CAS 923293-14-5. Link[1]
Sources
- 1. 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy- | C42H22Cl4F6N6O4 | CID 104133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
